molecular formula C27H27ClN2O5 B10927894 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10927894
M. Wt: 495.0 g/mol
InChI Key: TYXOIJRLUGFVNP-UHFFFAOYSA-N
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Description

4-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of chloro and dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the etherification of the phenyl group with methyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyl ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Withaferin-A: A natural compound with anticancer activity.

Uniqueness

4-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of both chloro and dimethoxyphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H27ClN2O5

Molecular Weight

495.0 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27ClN2O5/c1-31-20-10-6-17(7-11-20)16-30-27(19-9-13-22(33-3)24(15-19)35-5)25(28)26(29-30)18-8-12-21(32-2)23(14-18)34-4/h6-15H,16H2,1-5H3

InChI Key

TYXOIJRLUGFVNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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